molecular formula C14H19NO3 B2795217 1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone CAS No. 499190-78-2

1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone

Cat. No.: B2795217
CAS No.: 499190-78-2
M. Wt: 249.31
InChI Key: KAPLNQBKFJMRTN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone typically involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 4-methoxy-3-(morpholin-4-ylmethyl)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction using ethanoyl chloride to yield the final product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinylmethyl group enhances its binding affinity to these targets, while the methoxy and ethanone groups contribute to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and make it valuable for various research applications.

Properties

IUPAC Name

1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11(16)12-3-4-14(17-2)13(9-12)10-15-5-7-18-8-6-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPLNQBKFJMRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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